molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No. B128739
CAS RN: 6627-89-0
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Description

tert-Butyl phenyl carbonate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is characterized by the presence of a tert-butyl group and a phenyl group linked through a carbonate moiety. This compound is known for its utility in various chemical reactions, including nucleophilic substitutions and radical reactions, due to its stability and reactivity under mild conditions .

Synthesis Analysis

The synthesis of tert-butyl phenyl carbonate derivatives can be achieved through different methods. One approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates to form cyclic carbonates, which are otherwise difficult to obtain. The reaction conditions are mild, and the substituents attached to the alkyne moiety significantly influence the structure of the final product . Another method includes the preparation of tert-butyl aminocarbonate by reacting hydroxylamine with di-tert-butyl dicarbonate, which is a novel compound type used for acylating amines 10.

Molecular Structure Analysis

The molecular structure of tert-butyl phenyl carbonate derivatives can vary depending on the specific substituents and the reaction conditions employed during synthesis. For instance, the crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of tert-butyl phenyl carbonate, reveals an extended, nearly all-trans C5 conformation stabilized by weak intermolecular hydrogen bonds and hydrophobic contacts . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows an envelope conformation of the pyrrolidinone ring with tert-butyl carbonate and 4-methoxyphenyl groups on the same side .

Chemical Reactions Analysis

tert-Butyl phenyl carbonate undergoes various chemical reactions, including nucleophilic substitutions on the benzene ring with aromatic amines and alcohols, as well as radical reactions facilitated by the tert-butyloxycarbonylazo group. These radical reactions can lead to oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . Additionally, tert-butyl phenyl sulfoxide, a related compound, can act as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenyl carbonate derivatives are influenced by their molecular structure. The presence of tert-butyl and phenyl groups imparts certain steric and electronic characteristics that affect the compound's reactivity and stability. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl phenyl carbonates, can act as N-(Boc)-protected nitrones and exhibit interesting chemical transformations as building blocks in organic synthesis . The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate further demonstrates the influence of molecular conformation on the compound's intermolecular interactions and properties .

Scientific Research Applications

Mono Carbamate Protection

tert-Butyl phenyl carbonate has been utilized in the mono carbamate protection of aliphatic diamines. This process involves protection of amino groups, offering advantages in product purification and safety, and addresses issues of waste disposal in the synthesis of unsymmetrical diamines (Pittelkow, Lewinsky, & Christensen, 2007).

Precatalyst for Sulfenate Anions

tert-Butyl phenyl carbonate derivatives have been employed as traceless precatalysts for generating sulfenate anions, facilitating couplings of benzyl halides to trans-stilbenes. The unique feature of this application is the byproduct, which is a gas, allowing for higher purity in product isolation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Catalysts for Carbon Dioxide Conversion

tert-Butyl phenyl carbonate plays a role in catalyst development for carbon dioxide conversion. It is used in chromium complexes for synthesizing cyclic carbonates from epoxides and carbon dioxide, showing high catalytic activity and selectivity under specific conditions (Kiriratnikom et al., 2021).

Free-Radical Reactions

It's involved in free-radical reactions where tert-butyl carbonates undergo addition to thiomaleic anhydride, leading to the formation of substituted thiosuccinic anhydrides and further conversion to lactones or lactams (Crich & Rahaman, 2009).

Synthesis of Amphiphilic Triphenylphosphine Analogs

In the synthesis of triphenylphosphine analogs, tert-butyl phenyl carbonate derivatives are used. These compounds have shown significant catalytic activities in biphasic catalysis, offering a potential in various chemical processes (Caron et al., 2001).

Synthesis of tert-Butyl Aminocarbonate

tert-Butyl aminocarbonate, a novel compound for acylating amines, is synthesized using tert-butyl phenyl carbonate. This showcases its role in creating new chemical entities with potential applications in organic synthesis (Harris & Wilson, 1983).

Copolymers and Drug Delivery

In polymer science, derivatives of tert-butyl phenyl carbonate have been explored for creating environmentally benign CO2-based copolymers. These materials could be used in drug delivery systems due to their biocompatible properties (Tsai, Wang, & Darensbourg, 2016).

Corrosion Inhibition in Steel

tert-Butyl phenyl carbonate derivatives have been researched for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This application is significant in materials science and engineering (Praveen et al., 2021).

Safety And Hazards

Tert-Butyl phenyl carbonate’s vapors may irritate the eyes and respiratory tract, so direct contact should be avoided . During use, appropriate personal protective measures should be taken, such as wearing chemical protective eyewear and gloves . In storage and handling, it should be kept away from oxidizers, strong acids, and sources of ignition or high-temperature environments .

Future Directions

Activated carbonates like tert-Butyl phenyl carbonate facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures . This suggests potential future directions in the field of polymer chemistry.

properties

IUPAC Name

tert-butyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216471
Record name tert-Butyl phenyl carbonate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

tert-Butyl phenyl carbonate

CAS RN

6627-89-0
Record name Carbonic acid, 1,1-dimethylethyl phenyl ester
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Record name tert-Butyl phenyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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